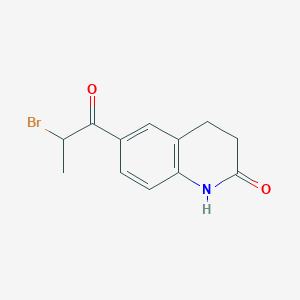

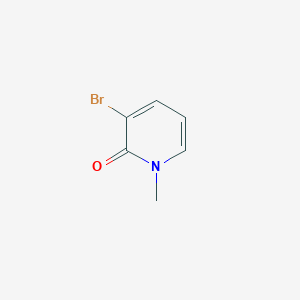

6-(2-溴丙酰基)-1,2,3,4-四氢喹啉-2-酮

货号 B1282177

CAS 编号:

62618-72-8

分子量: 282.13 g/mol

InChI 键: LJJPTQNZBAIGAX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

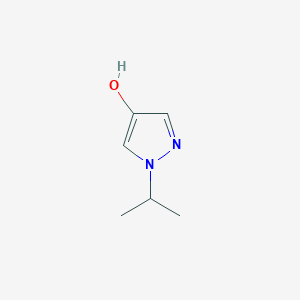

The compound “6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one” is a derivative of tetrahydroquinoline, which is a class of organic compounds. The “6-(2-Bromopropanoyl)” part suggests that a 2-Bromopropanoyl group is attached to the 6th position of the tetrahydroquinoline .

Chemical Reactions Analysis

Again, while specific reactions involving “6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one” are not available, a similar compound, 2-Bromopropane, undergoes elimination reactions with hydroxide ions to give an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Bromopropionyl bromide, include a boiling point of 48-50 °C/10 mmHg, a density of 2.061 g/mL at 25 °C, and a refractive index n20/D 1.518 .科学研究应用

Application in Polymer Chemistry

- Application Summary : 2-Bromopropionyl bromide is used in the preparation of cellulose macroinitiator through direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride .

- Methods : The cellulose is directly acylated with 2-bromopropionyl bromide in an ionic liquid, followed by in situ disintegration by ultrasonication .

- Results : The result is the production of hydrophobic 2-bromopropionyl esterified cellulose nanofibrils .

Application in Hydrophobic Coating and Film

- Application Summary : 2-Bromopropionyl bromide is used in the synthesis of hydrophobic 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) which can be used as hydrophobic coating and film .

- Methods : The synthesis involves one-pot esterification of cellulose with 2-bromopropionyl bromide (BPB) then in situ disintegration by ultrasonication in the same reaction media .

- Results : The Br-CNFs produced were 4.6 nm thick, 29.3 nm wide, and 1 μm long in 71% yield and 48% crystallinity . The Br-CNF dispersions in DMF exhibited Newtonian behaviors at concentrations below and shear thinning behaviors above 0.5%, enabling homogeneous deposition at dilute concentrations up to 0.01% into a few nm ultra-thin layers as well as blade coating of gel into ca. 100 μm thick film .

Application in Synthesis of High-Strength Polyurethanes

- Application Summary : 2-Bromopropionyl bromide esterified cellulose nanofibrils (Br-CNFs) are used as chain extenders or polyols in stoichiometrically optimized syntheses of high-strength polyurethanes .

- Methods : The synthesis involves polymerization of polyurethanes (PUs) with Br-CNF to replace either 11 mol% 1,4-butadiol chain extender OHs or 1.8 mol% polytetramethylene ether glycol OHs .

- Results : The PUs exhibited an over 3 times increased modulus, nearly 4 times higher strength, and a 50% increase in strain .

安全和危害

属性

IUPAC Name |

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJPTQNZBAIGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516525 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one | |

CAS RN |

62618-72-8 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A mixture of α-bromopropionyl chloride (50 g) in methylene chloride (350 ml) is added to a stirred mixture of 3,4-dihydrocarbostyril (21.8 g) and aluminum chloride (44.8 g). The reaction mixture is stirred under reflux for four hours, poured into an ice water mixture, stirred for 30 minutes and the solid filtered, washed with water, dried, and recrystallized from isopropanol affording the desired product.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of aluminum chloride (44 g) and α-bromopropionyl chloride (43 g) in carbon disulfide (150 ml) was added portionwise 3,4-dihydrocarbostyril (8 g) while refluxing with stirring. After completion of addition, the mixture was refluxed with stirring for 2 hours. After cooling, the mixture was poured into ice water and crystals which precipitated were collected by filtration and washed with water. Recrystallization from ethanol gave 14.2 g of 6-(α-bromopropionyl)-3,4-dihydrocarbostyril.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Propylamino)methyl]phenol](/img/structure/B1282098.png)

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)